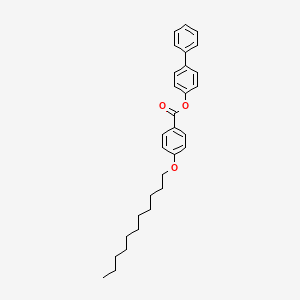
4-Phenoxyphenyl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxyphenyl cyclopropanecarboxylate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a member of the cyclopropanecarboxylate family, which is characterized by the presence of a cyclopropane ring attached to a carboxylate group. This compound is often used as an intermediate in the synthesis of other chemicals and has notable insecticidal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenyl cyclopropanecarboxylate typically involves the reaction of 4-phenoxyphenyl magnesium bromide with cyclopropanecarboxylic acid chloride. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
4-Phenoxyphenyl magnesium bromide+Cyclopropanecarboxylic acid chloride→4-Phenoxyphenyl cyclopropanecarboxylate
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenoxyphenyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl cyclopropanecarboxylates.
Applications De Recherche Scientifique
4-Phenoxyphenyl cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its insecticidal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of insecticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Phenoxyphenyl cyclopropanecarboxylate involves its interaction with the nervous system of insects. It acts by disrupting the normal function of voltage-gated sodium channels, leading to prolonged depolarization of the nerve cells. This results in paralysis and eventual death of the insect. The molecular targets include the sodium channels in the axonal membranes, and the pathways involved are related to the disruption of normal nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Permethrin: A widely used insecticide with a similar structure, containing a cyclopropanecarboxylate ester group.
Fenvalerate: Another insecticide with a similar mode of action, also containing a cyclopropanecarboxylate ester group.
Uniqueness
4-Phenoxyphenyl cyclopropanecarboxylate is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties. Compared to permethrin and fenvalerate, it may exhibit different levels of potency and selectivity in its insecticidal action.
Propriétés
Numéro CAS |
66264-09-3 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
(4-phenoxyphenyl) cyclopropanecarboxylate |
InChI |
InChI=1S/C16H14O3/c17-16(12-6-7-12)19-15-10-8-14(9-11-15)18-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |
Clé InChI |
SITYBJTYGXLKPX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)OC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)


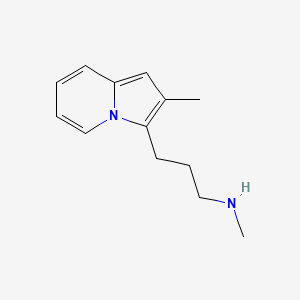
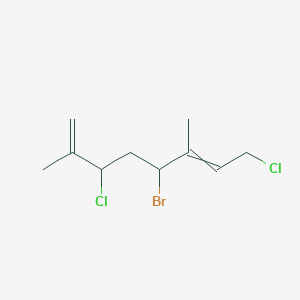
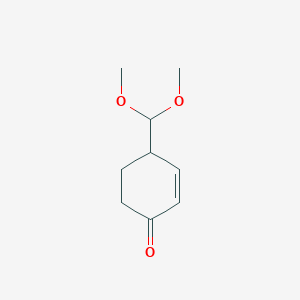
![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)
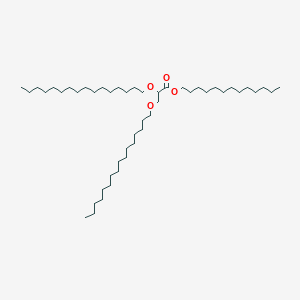
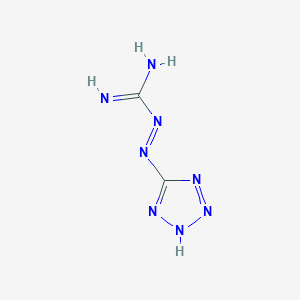
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)

![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
